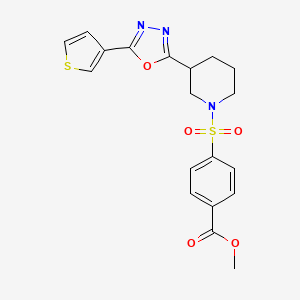

Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group, linked to a piperidine ring via a sulfonyl bridge. This structure combines pharmacophores known for diverse biological activities, including antibacterial and enzyme inhibitory properties .

Properties

IUPAC Name |

methyl 4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-26-19(23)13-4-6-16(7-5-13)29(24,25)22-9-2-3-14(11-22)17-20-21-18(27-17)15-8-10-28-12-15/h4-8,10,12,14H,2-3,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHFUIJZQSNUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate can be achieved through a multi-step process:

Formation of the oxadiazole ring: : Starting from a thiophene derivative, the oxadiazole ring is often formed through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.

Attachment of the piperidine ring: : The oxadiazole intermediate undergoes a substitution reaction with piperidine, typically facilitated by a base like potassium carbonate.

Sulfonylation: : The piperidine-oxadiazole intermediate is then sulfonylated using a sulfonyl chloride derivative to form the sulfonylated piperidine compound.

Esterification: : Finally, this intermediate undergoes an esterification reaction with methyl 4-hydroxybenzoate in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to yield the target compound.

Industrial Production Methods

For industrial production, the synthesis of this compound is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to manage the multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The thiophene ring and piperidine moiety can undergo oxidation reactions, often leading to sulfoxide or sulfone derivatives.

Reduction: : Selective reduction of the oxadiazole ring can yield various intermediates useful for further synthetic applications.

Substitution: : The benzoate ester and sulfonyl groups make the compound a suitable candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: : Conditions such as nucleophiles (amines, thiols) in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation of the thiophene ring typically results in thiophene sulfone. Reduction of the oxadiazole ring can produce amide or amine derivatives, while substitution reactions can yield a variety of functionalized benzoates and sulfonyl compounds.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development. Key areas of interest include:

- Anticancer Activity : Preliminary studies suggest that methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate may inhibit the proliferation of cancer cells. The mechanisms are hypothesized to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects : In silico studies have indicated that this compound may act as an inhibitor of key inflammatory pathways, suggesting its use in managing inflammatory diseases.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve the desired structure.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values suggesting potent activity against breast and liver cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.12 |

| HepG2 | 12.34 |

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results demonstrated effective inhibition of bacterial growth, supporting its potential as a therapeutic agent for infections.

Mechanism of Action

The mechanism of action of this compound can vary depending on its application:

Biochemical Interactions: : It may inhibit certain enzymes by binding to their active sites or alter receptor-ligand interactions.

Pathways Involved: : In medicinal chemistry, it could interfere with signaling pathways critical for cell growth or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s distinguishing feature is the thiophen-3-yl substitution on the 1,3,4-oxadiazole ring. Key analogs and their structural differences include:

*Estimated based on molecular formula (C₂₀H₁₉N₃O₅S₂).

Key Observations :

- Thiophene vs. Phenyl : Thiophene’s electron-rich π-system may enhance interactions with aromatic residues in biological targets compared to phenyl groups .

- Oxadiazole vs. Thiadiazole : The oxadiazole core offers greater metabolic stability than thiadiazole, which is prone to oxidative degradation .

Antibacterial Activity

Compounds like 6a (phenyl-substituted oxadiazole) exhibit moderate to strong antibacterial effects against E. coli and S. aureus, attributed to sulfonamide and oxadiazole synergism . The target compound’s thiophene substitution may improve membrane penetration due to increased lipophilicity, though direct data are lacking.

Enzyme Inhibition

Compound 9 (), a phenyl-oxadiazole derivative, showed a tankyrase docking score of 8.8, suggesting strong binding affinity . Thiophene’s smaller size and sulfur atom could modulate interactions with enzyme active sites.

Anti-inflammatory Potential

Thiadiazole-linked pyrazole sulfonamides () demonstrated anti-inflammatory activity, but oxadiazole analogs like the target compound may exhibit improved selectivity due to reduced toxicity .

Physicochemical Properties

Research Findings and Implications

- Antibacterial Optimization : Thiophene substitution could enhance activity against Gram-negative strains by improving cell wall penetration .

- Enzyme Inhibition : Molecular dynamics simulations () suggest that substituent size and polarity critically affect binding; thiophene’s planar structure may optimize π-π stacking .

- Synthetic Scalability : Methods using LiH/DMF () are scalable but require strict anhydrous conditions .

Biological Activity

Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, providing an overview based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Functional Groups: Contains a thiophene ring, an oxadiazole moiety, and a piperidine ring which are known to contribute to its biological activity.

- Molecular Weight: Approximately 350 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole and thiophene components are known for their roles in:

- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain kinases, which are crucial in cancer pathways.

- Antimicrobial Properties: Similar compounds have demonstrated effectiveness against various pathogens, suggesting a potential for antimicrobial applications.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- Neovascularization Inhibition: The compound has been associated with inhibiting neovascularization, which is critical in tumor growth and metastasis. This mechanism is particularly relevant in cancers such as breast and prostate cancer .

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial activities against various strains:

- In vitro Studies: Some studies report effective inhibition against bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Case Studies

- Study on Neovascularization Inhibition:

- Antimicrobial Efficacy:

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic pathways for Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate?

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., H₂SO₄ in ethanol, reflux for 3–4 hours) .

- Step 2: Sulfonation of the piperidine moiety using sulfonyl chlorides in the presence of a base (e.g., 5% Na₂CO₃) to introduce the sulfonyl group .

- Step 3: Esterification of the benzoic acid derivative with methanol under catalytic conditions . Key Considerations: Optimize reaction temperatures (e.g., 90°C for cyclization) and solvent systems (e.g., DMF for nucleophilic substitutions) to enhance yield .

Q. How is the compound characterized structurally?

- Spectral Analysis:

- NMR (¹H/¹³C): Assign peaks for thiophene (δ 6.8–7.5 ppm), oxadiazole (C=N at ~160 ppm in ¹³C), and sulfonyl groups (SO₂ at ~110–120 ppm) .

- IR Spectroscopy: Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities .

- Chromatography: Use HPLC with a C18 column and methanol/water mobile phase to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Case Example: If antibacterial results vary across studies, validate assays using standardized protocols (e.g., MIC determination via broth microdilution per CLSI guidelines) .

- Control Experiments: Compare with structurally analogous compounds (e.g., replacing thiophene with phenyl groups) to isolate the role of the thiophene-3-yl moiety .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ values .

Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications?

- Functional Group Modifications:

- Oxidation: Convert the sulfonyl group to sulfones using H₂O₂/acetic acid to enhance electrophilicity .

- Substitution: Replace the methyl ester with a carboxylic acid (via hydrolysis with NaOH) to improve solubility for in vivo studies .

- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to temporarily shield the piperidine nitrogen during synthetic steps .

Q. How to address discrepancies in safety data (e.g., conflicting hazard reports)?

- Data Reconciliation: Cross-reference Safety Data Sheets (SDS) with experimental toxicity studies (e.g., Ames test for mutagenicity) .

- Mitigation Strategies:

- For inhalation risks, use fume hoods with HEPA filters during synthesis .

- For skin contact, implement glove compatibility testing (e.g., nitrile vs. neoprene) using permeation time data .

Methodological Challenges

Q. What analytical methods are critical for detecting byproducts in the synthesis?

- LC-MS/MS: Identify trace impurities (e.g., unreacted sulfonyl chlorides) with a Q-TOF detector and electrospray ionization .

- TLC Monitoring: Use silica gel plates with UV254 visualization to track intermediate formation during oxadiazole cyclization .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core Modifications: Synthesize derivatives with variations in:

- Oxadiazole substituents (e.g., 5-(thiophen-2-yl) vs. 5-(pyridin-4-yl)) .

- Piperidine sulfonation position (e.g., 3- vs. 4-sulfonyl isomers) .

- Biological Testing: Prioritize assays based on target hypotheses (e.g., kinase inhibition vs. antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.